MK-4965 is an HIV-1 reverse transcriptase inhibitor.
Related Compounds
Efavirenz
Compound Description: Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is known for its potency but also for a low genetic barrier to resistance and side effects such as rash, hypersensitivity reactions, and central nervous system issues [].
Etravirine
Compound Description: Etravirine is a second-generation NNRTI, meaning it was developed to address the resistance issues observed with first-generation NNRTIs like efavirenz. Etravirine is effective against a broader range of HIV-1 mutants [].
Relevance: Like MK-4965, etravirine belongs to the NNRTI class and aims to overcome the limitations of earlier drugs in this class. While MK-4965 shows a better resistance profile than efavirenz, its profile is not superior to etravirine []. This highlights that while both are second-generation NNRTIs, their specific activity against different mutant strains can differ.
Rilpivirine (TMC-278)
Compound Description: Rilpivirine is another second-generation NNRTI designed to improve upon the resistance profile and side effect profile of first-generation drugs like efavirenz [].
Relevance: Rilpivirine, similar to MK-4965, represents the advancement in NNRTI development, aiming for greater efficacy and tolerability in treating HIV-1. Both are considered next-generation NNRTIs with the potential to improve first-line treatment options for HIV-infected individuals [].
RDEA-806
Compound Description: RDEA-806 is a second-generation NNRTI that, like MK-4965, has shown activity against key mutant viruses. It represents part of the ongoing research to find NNRTIs with improved resistance profiles [, ].
UK-453061
Compound Description: UK-453061 is a second-generation NNRTI recognized for its potent antiviral activity against wild-type and mutant HIV-1 strains [, ].
BIRL 355 BS
Compound Description: BIRL 355 BS is a second-generation NNRTI investigated for its potential to overcome resistance issues and offer an improved treatment option for HIV-1 infection [].
IDX 899
Compound Description: IDX 899 is a second-generation NNRTI that has been explored for its antiviral activity against both wild-type and drug-resistant HIV-1 strains [].
HBY 097
Compound Description: HBY 097 is a second-generation NNRTI that has been studied for its ability to inhibit HIV-1 reverse transcriptase, including mutant forms of the enzyme [].
MK-1107
Compound Description: MK-1107 is a diaryl ether-based NNRTI that served as a lead compound in the development of MK-4965 []. The binding conformation of MK-1107 within the HIV-1 reverse transcriptase enzyme was studied and provided insights for designing conformationally constrained inhibitors [].
MK-6186
Compound Description: MK-6186 is a conformationally constrained analog of MK-4965. It incorporates an indazole ring to rigidify the structure based on the bioactive conformation of MK-4965 [].
MK-7445
Compound Description: MK-7445 is another conformationally constrained analog of MK-4965, also featuring an indazole ring for structural rigidity []. Like MK-6186, it was designed to explore the relationship between molecular flexibility and antiviral potency.
Diaryl Ether Analogs
Compound Description: The papers mention a "diaryl ether family" of HIV-1 NNRTIs [, ]. These compounds share the core structural motif of two aromatic rings connected by an ether linkage, which is also present in MK-4965.
Source and Classification
MK-4965 was developed as part of a series of pyrazolo[3,4-b]pyridine derivatives aimed at enhancing antiviral activity against HIV-1. The compound's discovery was reported in a study that highlighted its improved potency against key mutant strains of HIV-1 compared to earlier analogs. The classification of this compound falls under the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections .
Synthesis Analysis
The synthesis of MK-4965 involves a multi-step process that integrates various chemical reactions. A notable method for synthesizing pyrazolo[3,4-b]pyridine derivatives includes the use of readily available starting materials through sequences such as nucleophilic aromatic substitution and cyclization reactions.
Key Steps in Synthesis:
Starting Materials: The synthesis typically begins with 2-chloro-3-nitropyridines and other substituted phenols.
Reactions: A combination of nucleophilic aromatic substitution reactions and the Japp-Klingemann reaction is employed to construct the core pyrazolo[3,4-b]pyridine structure.
One-Pot Reactions: Recent advancements have allowed for one-pot protocols that streamline the synthesis by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .
The final product is purified through techniques such as column chromatography to isolate MK-4965 from unreacted materials and by-products.
Molecular Structure Analysis
The molecular structure of MK-4965 can be described in terms of its constituent elements and functional groups:
Core Structure: The compound features a pyrazolo[3,4-b]pyridine ring system, which is central to its biological activity.
Functional Groups: It contains a methoxy group attached to a chlorophenyl moiety and a chlorobenzonitrile group that contributes to its lipophilicity and binding affinity.
Structural Data:
Molecular Formula: C₁₈H₁₅Cl₂N₃O
Molecular Weight: Approximately 364.24 g/mol
Key Features: The presence of amino, methoxy, and nitrile groups enhances its interaction with biological targets .
Chemical Reactions Analysis
MK-4965 participates in several chemical reactions that are critical for its functionality as an antiviral agent. These include:
Binding Interactions: The compound exhibits strong binding affinity to the reverse transcriptase enzyme through hydrogen bonding and hydrophobic interactions.
Metabolic Stability: Investigations into its metabolic pathways reveal potential pathways for biotransformation, which may affect its pharmacokinetic properties.
The reactivity profile suggests that MK-4965 can undergo hydrolysis or oxidation under physiological conditions, impacting its efficacy .
Mechanism of Action
MK-4965 functions primarily as an inhibitor of HIV-1 reverse transcriptase. Its mechanism involves:
Inhibition of Viral Replication: By binding to the active site of reverse transcriptase, MK-4965 prevents the conversion of viral RNA into DNA, thereby blocking viral replication.
Resistance Profiles: Studies have shown that MK-4965 maintains efficacy against certain mutant strains of HIV that exhibit resistance to other NNRTIs, making it a valuable candidate for therapeutic use .
Physical and Chemical Properties Analysis
The physical and chemical properties of MK-4965 contribute significantly to its bioavailability and therapeutic potential:
Solubility: MK-4965 displays moderate solubility in organic solvents but limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Relevant Data:
Melting Point: Not specifically reported but expected to be consistent with similar compounds in its class.
MK-4965 has several promising applications in medicinal chemistry:
Antiviral Therapy: As a potent NNRTI, it is primarily investigated for treating HIV infections.
Research Tool: Its unique structure allows it to serve as a scaffold for designing new antiviral agents with improved efficacy and reduced resistance profiles.
Potential in Other Diseases: Preliminary studies suggest possible applications beyond HIV treatment, including anti-cancer properties due to its ability to inhibit specific kinases involved in tumor growth .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mezlocillin is a penicillin in which the substituent at position 6 of the penam ring is a (2R)-2-[3-(methanesulfonyl)-2-oxoimidazolidine-1-carboxamido]-2-phenylacetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a mezlocillin(1-). Semisynthetic ampicillin-derived acylureido penicillin. It has been proposed for infections with certain anaerobes and may be useful in inner ear, bile, and CNS infections. Mezlocillin is a natural product found in Bos taurus and Apis cerana with data available. Mezlocillin is a broad-spectrum, beta-lactam penicillin antibiotic with antibacterial activity. Mezlocillin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts the final stage of bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
Mevinolinic acid is a polyketide obtained by hydrolysis of the pyranone ring of lovastatin. It has a role as an Aspergillus metabolite, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor, a teratogenic agent and a drug metabolite. It is a carbobicyclic compound, a dihydroxy monocarboxylic acid, a polyketide and a fatty acid ester. It is functionally related to a lovastatin and a (S)-2-methylbutyric acid. It is a conjugate acid of a mevinolinate. Lovastatin acid is a natural product found in Euglena gracilis and Aspergillus terreus with data available. Lovastatin Acid is the active, acid form of lovastatin. In the body lovastatin is hydrolysed to its beta-hydroxy acid active form.
MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells. MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
Prostaglandin E2 (PGE2;) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, inflammation, cancer, and atherosclerosis. MF498 is a selective EP4 receptor antagonist (Ki = 0.7 nM versus a Ki > 1 µM for other EP receptors). In HEK293 cells expressing the human EP4 receptor, MF498 inhibits EP ligand induced activity with an IC50 value of 1.7 nM. In various animal models for arthritis, MF498 has been shown to inhibit inflammation without gastrointestinal toxicity (ED50 values as low as 0.02 mg/kg/day). MF498 is a selective EP4, a Gs protein-coupled receptor, receptor antagonist. In HEK293 cells expressing the human EP4 receptor, MF498 inhibits E prostanoid (EP) ligand induced activity. MF498 is a selective E prostanoid receptor 4 antagonist. It relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis.